Benzyl benzylcarbamate

Übersicht

Beschreibung

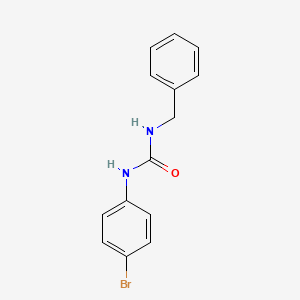

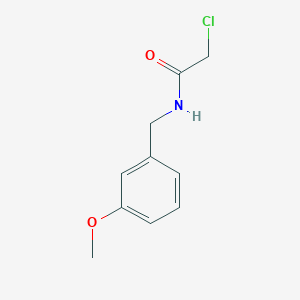

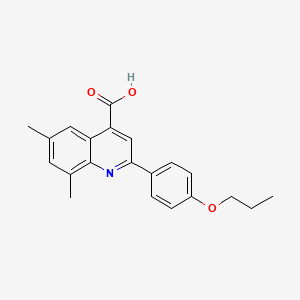

Benzyl benzylcarbamate is a compound with the molecular formula C15H15NO2 . It can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A synthesis of acyl azides in various continuous flow systems is reported . The acyl azide may be subsequently reacted with appropriate nucleophiles to prepare amines, carbamates, and amides within a fully integrated multi-step process in high yields .Molecular Structure Analysis

The molecular weight of Benzyl benzylcarbamate is 241.28 g/mol . The InChIKey is ILKFHZRKLTWFKR-UHFFFAOYSA-N . The canonical SMILES is C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl benzylcarbamate has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass is 241.110278721 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 18 .Wissenschaftliche Forschungsanwendungen

Benzyl Benzylcarbamate: A Comprehensive Analysis of Scientific Research Applications

Wirkmechanismus

Target of Action

Benzyl benzylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of benzyl benzylcarbamate are therefore the amine groups in peptides and proteins .

Mode of Action

The mode of action of benzyl benzylcarbamate involves its interaction with the amine groups in peptides and proteins . It acts as a protecting group, preventing these amine groups from reacting with other compounds during the synthesis process . This protection can be removed under relatively mild conditions, such as the application of strong acid or heat .

Biochemical Pathways

The biochemical pathways affected by benzyl benzylcarbamate are those involved in peptide synthesis . By protecting the amine groups, benzyl benzylcarbamate allows for the controlled addition of amino acids to a growing peptide chain . This ensures that the correct sequence of amino acids is achieved, which is crucial for the function of the resulting protein .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in organic solvents . Its solubility in water is moderate .

Result of Action

The result of benzyl benzylcarbamate’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted reactions and ensures that the correct peptide sequence is achieved .

Action Environment

The action of benzyl benzylcarbamate is influenced by environmental factors such as temperature and pH . For example, the protection it provides can be removed by applying heat or a strong acid . Therefore, the efficacy and stability of benzyl benzylcarbamate as a protecting group can be controlled by adjusting these environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Benzyl carbamate is a versatile compound with a wide range of applications in medicinal chemistry. It is used as a peptide bond surrogate due to its chemical stability and capability to permeate cell membranes . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

Eigenschaften

IUPAC Name |

benzyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFHZRKLTWFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406862 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzylcarbamate | |

CAS RN |

39896-97-4 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions isolating two compounds from Moringa oleifera Lam., with a focus on the biological activity of compound 1. What can you tell us about the other isolated compound, benzyl benzylcarbamate?

A1: Unfortunately, the provided research article [] only states that benzyl benzylcarbamate (compound 2) was successfully isolated and identified from the ethyl acetate fraction of Moringa oleifera Lam. alongside 1-hydroxy-3-phenylpropan-2-yl benzoate (compound 1). No further investigation or discussion about the potential biological activity, structural characterization, or any other properties of benzyl benzylcarbamate is included in this study.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)

![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)